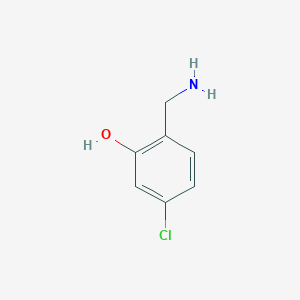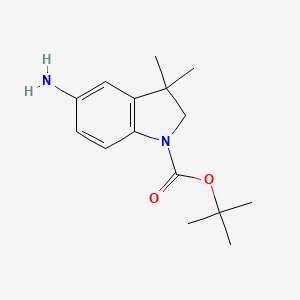
1-Boc-5-amino-3,3-dimethylindoline
Descripción general
Descripción
1-Boc-5-amino-3,3-dimethylindoline, also known as tert-butyl 5-amino-3,3-dimethyl-2,3-dihydro-1H-indole-1-carboxylate, is a chemical compound with the molecular formula C15H22N2O2 .
Molecular Structure Analysis
The molecular structure of 1-Boc-5-amino-3,3-dimethylindoline consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Its molecular weight is 262.35 g/mol .Chemical Reactions Analysis
The Boc protection mechanism involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate picks up the proton from the protonated amine, and tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-5-amino-3,3-dimethylindoline include a molecular weight of 262.35 g/mol . Its density is predicted to be 1.104±0.06 g/cm3, and its boiling point is predicted to be 390.7±41.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Rapid Synthesis of Boc-Derivatives : Research on the synthesis of Boc-2',6'-dimethyl-l-tyrosine derivatives, including microwave-assisted Negishi coupling, highlights the importance of Boc-protected amino acids in developing synthetic opioid ligands. This process is instrumental in creating derivatives that display superior potency at opioid receptor types (Bender et al., 2015).
Palladium-Catalyzed Functionalization : The use of 1-Boc-3-aminopiperidine for palladium-catalyzed C5(sp3)-H arylation, as outlined by Van Steijvoort et al., demonstrates the potential of Boc-protected amines in creating complex molecular structures (Van Steijvoort et al., 2016).
Chemical and Biochemical Studies
Magnesium and Zirconium Complexes : The development of cyclopentadienyl-bis(oxazoline) magnesium and zirconium complexes, involving Boc-protected compounds, plays a crucial role in catalysis and organic synthesis (Eedugurala et al., 2015).
Stereochemical Determination in Siderophores : The application of Boc-phenylglycine in determining the absolute stereochemistry of siderophores showcases the role of Boc-protected amino acids in stereochemical analysis (Ito et al., 2004).
Development of Novel Compounds
Synthesis of Morpholin-2-one Derivatives : The use of Boc-protected amino acids in the efficient synthesis of morpholin-2-one derivatives emphasizes their importance in the creation of novel organic compounds (Kim et al., 2001).
Design of Unnatural Amino Acids : The development of unnatural amino acids that mimic peptide β-strands, using Boc-protected derivatives, illustrates the role of these compounds in peptide design and protein engineering (Nowick et al., 2000).
Catalysis and Reactions
Chiral Brønsted Acid-Catalyzed Reactions : Boc-protected arylimines in chiral Brønsted acid-catalyzed Mannich reactions, as described by Uraguchi and Terada, are critical in constructing beta-aminoketones (Uraguchi & Terada, 2004).
Synthesis of Tacrine-Huperzine A Hybrids : In the development of tacrine-huperzine A hybrids for Alzheimer's disease treatment, Boc-protected compounds played a significant role in enhancing acetylcholinesterase inhibitory activities (Camps et al., 2000).
Amide and Imido Compounds in Organometallic Chemistry : The preparation of piano-stool lutetium amido and imido compounds, using Boc-protected ligands, indicates their relevance in inorganic and organometallic chemistry (Lampland et al., 2015).
Synthesis of Quinoline-Branched Amines : The use of Boc-protected compounds in Rh-catalyzed, regioselective C-H bond functionalization for synthesizing quinoline-branched amines highlights their application in advanced synthetic methodologies (Reddy et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 5-amino-3,3-dimethyl-2H-indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-15(4,5)11-8-10(16)6-7-12(11)17/h6-8H,9,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBEJFXXUVMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146265 | |
| Record name | 1,1-Dimethylethyl 5-amino-2,3-dihydro-3,3-dimethyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-amino-3,3-dimethylindoline | |
CAS RN |
1158745-53-9 | |
| Record name | 1,1-Dimethylethyl 5-amino-2,3-dihydro-3,3-dimethyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158745-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-amino-2,3-dihydro-3,3-dimethyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



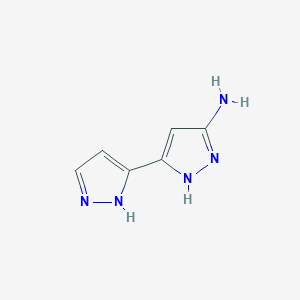
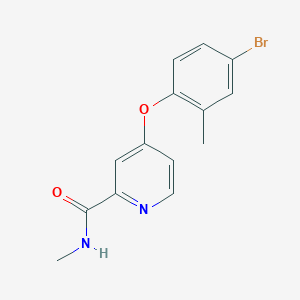
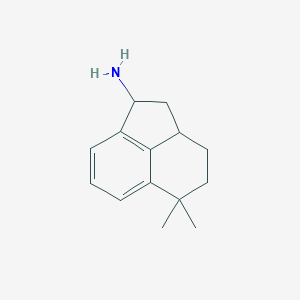
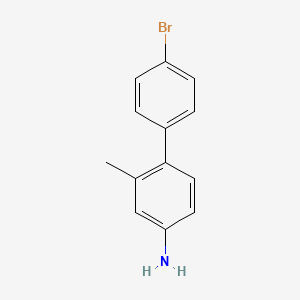
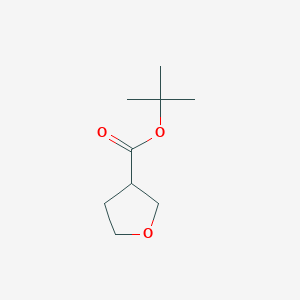
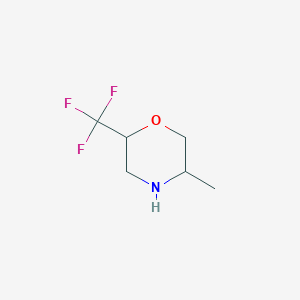
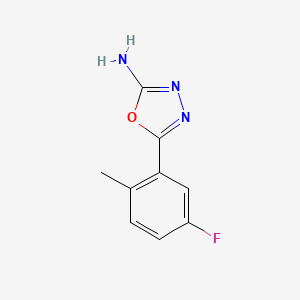

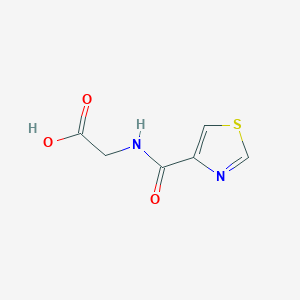
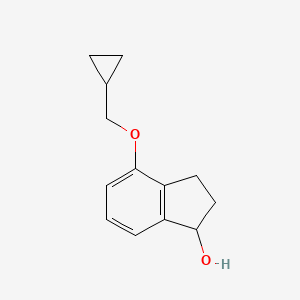
![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
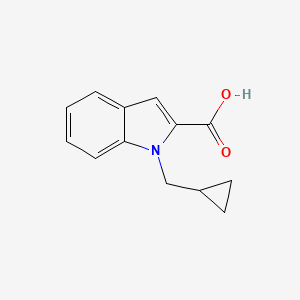
![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)
